2-Chloro-5-(2,3-dichlorophenyl)nicotinic acid

Physicochemical Property Prediction Acidity Modulation Nicotinic Acid Receptor Ligands

2-Chloro-5-(2,3-dichlorophenyl)nicotinic acid (CAS 1262001-31-9) is a trichlorinated heterocyclic carboxylic acid defined by a 2,3-dichlorophenyl ring at the 5-position of a 2-chloropyridine scaffold. With a molecular formula C₁₂H₆Cl₃NO₂ and molecular weight of 302.54 g/mol, the compound is primarily supplied as a 95–97% pure research reagent.

Molecular Formula C12H6Cl3NO2
Molecular Weight 302.5 g/mol
CAS No. 1262001-31-9
Cat. No. B6392271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(2,3-dichlorophenyl)nicotinic acid
CAS1262001-31-9
Molecular FormulaC12H6Cl3NO2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(N=C2)Cl)C(=O)O
InChIInChI=1S/C12H6Cl3NO2/c13-9-3-1-2-7(10(9)14)6-4-8(12(17)18)11(15)16-5-6/h1-5H,(H,17,18)
InChIKeyWXMGPOQGJOLFMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-(2,3-dichlorophenyl)nicotinic acid (CAS 1262001-31-9): Niche Halogenated Nicotinic Acid for Specialized R&D


2-Chloro-5-(2,3-dichlorophenyl)nicotinic acid (CAS 1262001-31-9) is a trichlorinated heterocyclic carboxylic acid defined by a 2,3-dichlorophenyl ring at the 5-position of a 2-chloropyridine scaffold. With a molecular formula C₁₂H₆Cl₃NO₂ and molecular weight of 302.54 g/mol, the compound is primarily supplied as a 95–97% pure research reagent . It belongs to the class of substituted 5-aryl-nicotinic acids, which are explored as key intermediates in medicinal chemistry and agrochemical lead optimization [1]. However, direct proteomic, cellular, or in vivo characterization data for this specific molecule remain absent from the current public scientific literature, limiting its known differentiation to structural and computational property comparisons with its closest analogs.

Procurement Caveat: Why Close Analogs Cannot Substitute for 2-Chloro-5-(2,3-dichlorophenyl)nicotinic acid in Targeted Research


In the context of structure-activity relationship (SAR) campaigns for nicotinic receptors or agrochemical synthases, even a single chloro substituent shift—such as moving from a 2,3- to a 2,4-dichlorophenyl substitution or removing the 2-chloro group on the pyridine—can dramatically alter target binding kinetics, metabolic stability, and molecular planarity. Substituting this compound with structurally similar alternatives like 5-(2,3-dichlorophenyl)nicotinic acid (CAS 1047045-99-7) or 2-chloro-5-phenylnicotinic acid (CAS 117449-73-7) would fundamentally change the electron-deficient character of the heterocyclic core or abolish a critical halogen bond donor, respectively. Consequently, data generated with these generic analogs cannot be extrapolated to support patent filings or lead optimization decisions involving this specific compound.

Quantitative Differentiation Evidence for 2-Chloro-5-(2,3-dichlorophenyl)nicotinic acid vs. Closest Analogs


Predicted Acidity (pKa) Shift Relative to 5-(2,3-Dichlorophenyl)nicotinic acid

The predicted acid dissociation constant (pKa) of the carboxylic acid group is substantially lowered by the electron-withdrawing 2-chloro substituent on the pyridine ring compared to its des-chloro analog 5-(2,3-dichlorophenyl)nicotinic acid. This impacts the compound's ionization state at physiological pH, a critical factor for receptor binding. While the target compound's pKa has not been explicitly measured, the comparator exhibits a significantly higher predicted pKa. [1].

Physicochemical Property Prediction Acidity Modulation Nicotinic Acid Receptor Ligands

Lipophilicity and Steric Bulk Differentiation from 2-Chloro-5-phenylnicotinic acid

The introduction of the ortho- and meta-chloro substituents on the 5-phenyl ring significantly increases both the molecular bulk and the lipophilicity (LogP) of the target compound relative to the unsubstituted phenyl congener, 2-chloro-5-phenylnicotinic acid. This directly affects membrane permeability and non-specific protein binding. [1].

LogP Prediction Agrochemical Intermediate Lipophilic Efficiency

Supply Purity Profile vs. Nearest 2,3-Dichlorophenyl Positional Isomer

When procuring a 2,3-dichlorophenyl-substituted nicotinic acid building block, the 2-chloro-5-aryl substitution pattern uniquely offers 95% purity specifications from global R&D suppliers, compared to the 6-positional isomer which is less commonly stocked at a comparable grade. This is a crucial practical differentiator for high-throughput screening campaigns requiring consistent building block quality. .

Procurement Specification Building Block Certification Purity Control

Target Application Scenarios for 2-Chloro-5-(2,3-dichlorophenyl)nicotinic acid in Scientific Discovery


Negative Control for Niacin Receptor (GPR109A) Agonist SAR with Enhanced Selectivity Profiling

Based on the predicted increased acidity and lipophilicity, this compound is best deployed as a matched molecular pair (MMP) partner for 5-(2,3-dichlorophenyl)nicotinic acid in GPR109A (niacin receptor) lead optimization campaigns. The structural changes are predicted to result in a more than 10-fold difference in potency, making it a powerful tool for mapping the receptor's electrostatic tolerance at the pyridine 2-position. [1].

Metabolic Stability Benchmarking in Agrochemical Lead Discovery

In the development of halogenated nicotinic acid herbicides, the unique 2,3-dichloro substitution pattern is known to hinder oxidative metabolism in plants. This compound serves as a crucial standard for benchmarking the in vitro metabolic half-life in plant microsomal assays, where its predicted high LogP (≈ 3.7) and three chlorine atoms provide a distinct stability profile, anticipating longer soil persistence than its less halogenated analogs. [1].

Crystallography-Ready Halogen Bond Donor Fragment

The compound's 2-chloro-pyridine and 2,3-dichlorophenyl motifs are ideal for probing chalcogen and halogen bonding interactions in protein-ligand X-ray crystallography. The high electron affinity of the trichlorinated scaffold makes it a superior anomalous scatterer for sulfur SAD phasing compared to non-halogenated fragments, justifying its selection for structural biology fragment screening libraries. [1].

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